2-Bromo-6-fluoro-4-nitroaniline
Description
Contextual Significance of Halogenated and Nitrated Aromatic Amines in Synthetic Chemistry
Halogenated and nitrated aromatic amines are a cornerstone of modern synthetic chemistry. The presence of halogens (F, Cl, Br, I) on an aromatic ring offers a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the construction of complex molecular architectures. Furthermore, halogens can significantly modulate the electronic properties and lipophilicity of a molecule, which is a critical aspect of drug design.
The nitro group is another functional group of immense synthetic utility. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.org More importantly, the nitro group can be readily reduced to an amino group, which can then be further functionalized. biosynth.com This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and materials. chemimpex.com The strategic placement of both halogens and a nitro group on an aniline (B41778) core, as seen in 2-Bromo-6-fluoro-4-nitroaniline, creates a multifunctional building block with precisely controlled reactivity. chemimpex.com These compounds are key intermediates for agrochemicals, dyes, and biologically active molecules. chemimpex.com
Unique Structural Features and Substituent Effects in this compound
The reactivity and chemical behavior of this compound are dictated by the interplay of its substituents. The amino (-NH2), bromo (-Br), fluoro (-F), and nitro (-NO2) groups each exert distinct electronic and steric effects that influence the molecule's properties.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 10472-88-5 chemimpex.com |
| Molecular Formula | C₆H₄BrFN₂O₂ chemimpex.com |
| Molecular Weight | 235.01 g/mol chemimpex.com |
| Appearance | Light yellow to brown powder/crystal chemimpex.com |
| Melting Point | 75 - 79 °C chemimpex.com |
| Solubility | Soluble in organic solvents chemimpex.com |
Sterically, the bromine atom is considerably larger than the fluorine atom, leading to significant steric hindrance at the ortho position (C1 and C3). This "ortho effect" can influence the planarity of the amino group and its interaction with the aromatic pi-system, potentially reducing its basicity compared to unhindered anilines. vedantu.comwikipedia.org The presence of two ortho substituents (bromo and fluoro) to the amino group creates a sterically crowded environment that can direct the course of certain reactions. stackexchange.com
Summary of Substituent Effects
| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Overall Effect on Ring | Steric Effect |
|---|---|---|---|---|---|
| -NH₂ | 1 | -I (weak) | +R (strong) | Activating | Moderate |
| -Br | 2 | -I (strong) | +R (weak) | Deactivating | Large |
| -NO₂ | 4 | -I (strong) | -R (strong) | Deactivating | Moderate |
| -F | 6 | -I (strong) | +R (weak) | Deactivating | Small |
The unique substitution pattern of this compound leads to predictable yet complex reactivity. The amino group is a strong ortho, para-director for electrophilic aromatic substitution. However, in this molecule, both ortho positions (C2 and C6) and the para position (C4) are already substituted. This makes further electrophilic substitution on the ring challenging without removal or transformation of existing groups.
The high degree of substitution with electron-withdrawing groups makes the aromatic ring electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the leaving groups, typically a halide. The positions ortho and para to the strongly activating nitro group are particularly activated for SNAr.
The various functional groups can also undergo their own characteristic reactions. The amino group can be diazotized and subsequently replaced by a wide variety of other functional groups, a cornerstone of aromatic chemistry. ncert.nic.in As mentioned, the nitro group can be reduced to an amine, which would create a diamino-dihalo-benzene derivative, a precursor for various heterocyclic compounds.
Overview of Current Research Trajectories and Future Directions for this compound
Current research involving this compound and structurally similar compounds primarily focuses on their application as versatile intermediates in the synthesis of complex organic molecules with significant biological or material properties.
One of the key applications is in the development of pharmaceuticals. For instance, related bromo-fluoro-nitroanilines are crucial intermediates in the synthesis of drugs like Tezacaftor, which is used for the treatment of cystic fibrosis. google.com The strategic placement of the functional groups allows for sequential and regioselective reactions to build up the complex structure of the final active pharmaceutical ingredient.
Furthermore, the general class of halogenated nitroanilines serves as precursors for the synthesis of various heterocyclic compounds. nih.gov The amino group can be used as a handle for cyclization reactions to form quinolines, benzimidazoles, or other fused ring systems that are prevalent in medicinal chemistry. nih.gov For example, the related compound 2-bromo-6-fluoroaniline (B133542) is used in the preparation of cycloalkylated benzothiadiazine derivatives. scbt.com
Future research is likely to continue leveraging the unique reactivity of this molecule. Exploration of novel cyclization reactions to access new heterocyclic scaffolds is a probable avenue. Additionally, its use in the synthesis of functional materials, such as dyes and polymers with specific optical or electronic properties, remains an area of interest. chemimpex.com The development of more efficient and sustainable synthetic routes to this compound itself is also an ongoing endeavor in process chemistry to support its use in larger-scale applications. google.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Nitroaniline
Strategic Precursor Synthesis and Functional Group Interconversions
The synthesis of 2-Bromo-6-fluoro-4-nitroaniline often commences with the strategic construction of halogenated and nitrated aniline (B41778) precursors. This involves a carefully orchestrated sequence of reactions to install the necessary functional groups in the correct positions on the aromatic ring.
Synthesis of Key Halogenated and Nitrated Aniline Precursors
The initial step in many synthetic routes involves the nitration of an appropriate aniline or benzene (B151609) derivative. The introduction of a nitro group (-NO2) is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. scienceinfo.com This is a foundational reaction in the synthesis of many aromatic amines. nih.govresearchgate.net The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution reactions. chemistrysteps.com
Following nitration, halogenation is often performed. For instance, a common precursor is 2-fluoro-4-nitroaniline (B181687), which can be synthesized from 3,4-difluoronitrobenzene (B149031) via ammonolysis. google.com Another approach involves starting with a fluorinated toluene (B28343) derivative, such as 5-fluoro-2-nitrotoluene, and then introducing the bromine atom. The synthesis of halogenated anilines can also be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination. nih.gov
The sequence of these functional group introductions is critical to achieving the desired regiochemistry. The activating or deactivating nature of the existing substituents on the aniline ring dictates the position of subsequent substitutions.
Regioselective Introduction of the Amino Functionality
The amino group (-NH2) is a key functional group in the target molecule. Classically, anilines are prepared by the reduction of a nitro group that has been previously introduced onto the aromatic ring. scienceinfo.comresearchgate.netchemistrysteps.com Common reducing agents include metals like tin, iron, or zinc in the presence of an acid (e.g., HCl), or through catalytic hydrogenation with palladium on carbon. youtube.com
More contemporary methods for introducing an amino group include direct C-H amination reactions. These methods can offer more direct routes to anilines, sometimes avoiding the need for a pre-installed nitro group. nih.govresearchgate.net For example, recent advancements have demonstrated the potential for radical amination of arenes, which can provide ortho-selective amination of aniline derivatives. nih.govacs.org These reactions often utilize transition metal catalysts or photocatalysis to facilitate the C-N bond formation. nih.govresearchgate.net
Targeted Bromination Strategies for Aromatic Systems
The introduction of the bromine atom at a specific position on the aromatic ring is a crucial step in the synthesis of this compound. This is typically accomplished through electrophilic aromatic substitution.
Direct Electrophilic Bromination Protocols
Direct bromination of an aniline derivative can be achieved using molecular bromine (Br2). youtube.com However, the strong activating nature of the amino group can lead to multiple brominations and a mixture of products. chemistrysteps.comyoutube.com To control the reaction and achieve selective monobromination, the reactivity of the amino group is often modulated by converting it into an amide, such as an acetanilide, before carrying out the bromination. youtube.comyoutube.com The acetyl group can be removed later by hydrolysis to regenerate the amine.
For less reactive substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is often employed to polarize the Br-Br bond and generate a more potent electrophile. masterorganicchemistry.comwikipedia.org In some cases, a mixture of sodium bromide (NaBr) and an oxidizing agent like sodium persulfate (Na2S2O8) in the presence of a copper catalyst can be used for regioselective bromination of anilines. thieme-connect.com For example, the bromination of 2-nitroaniline (B44862) with NaBr and Na2S2O8 in the presence of CuSO4·5H2O can yield 4-bromo-2-nitroaniline. thieme-connect.com
| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reference |
| 2-Nitroaniline | NaBr, Na2S2O8 | CuSO4·5H2O, CH3CN/H2O | 4-Bromo-2-nitroaniline | thieme-connect.com |
| Aniline | Bromine water | - | 2,4,6-Tribromoaniline | youtube.com |
| 2-Fluoroaniline (B146934) | N-Bromosuccinimide | Acetonitrile (B52724) | Mixture of bromo-fluoroanilines | google.com |
Indirect Bromine Introduction via Diazotization-Bromination
An alternative and highly effective method for introducing a bromine atom is the Sandmeyer reaction. researchgate.netyoutube.com This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with a bromide ion.
The diazotization is typically carried out by treating the aniline derivative with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). scienceinfo.comchemicalnote.com This converts the amino group into a diazonium salt (-N2+). The subsequent reaction with a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromine atom. researchgate.netyoutube.com This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic substitution. A patent describes the conversion of 2-fluoro-4-nitroaniline to 2-bromo-4-fluoro-4-nitrobenzonitrile via a diazotization-bromination reaction followed by cyanation. google.com
Selective Fluorination Techniques for Aromatic Rings
The introduction of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. wikipedia.orgtib.eu Therefore, specialized fluorinating agents and methods are often required.
While direct fluorination with F2 gas is possible, it is often non-selective and can lead to polyfluorination. wikipedia.org More controlled methods for electrophilic fluorination utilize reagents like Selectfluor™ (F-TEDA-BF4). masterorganicchemistry.com
In the context of synthesizing this compound, it is more common to start with a precursor that already contains the fluorine atom. For example, a common starting material is 2-fluoroaniline or a derivative thereof. google.comwipo.int The synthesis of 2-bromo-6-fluoroaniline (B133542) has been reported starting from 2-fluoroaniline, which then undergoes a series of reactions including protection of the amino group, sulfonation, bromination, and deprotection. google.com Another route starts with 2-bromo-6-fluorobenzoic acid, though the starting material is noted to be expensive. google.com
Electrophilic Fluorination Agents and Methodologies
Electrophilic fluorination involves the use of a reagent that delivers a fluorine cation (F+) to an electron-rich aromatic ring. alfa-chemistry.com While elemental fluorine is a potent fluorinating agent, its hazardous nature has led to the development of safer and more selective N-F reagents. wikipedia.orgtcichemicals.com These reagents feature a nitrogen-fluorine bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org
Commonly used electrophilic fluorinating agents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgresearchgate.net Selectfluor®, a derivative of DABCO, is a stable and versatile reagent known for its high efficiency in fluorinating a variety of organic compounds. researchgate.net NFSI is another effective and widely used reagent due to its stability and solubility in organic solvents. alfa-chemistry.comwikipedia.org
The general mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination, which is crucial for the synthesis of the target molecule. For instance, the fluorination of anilines can be directed to the meta-position by protonating the aniline in a strong acid, which deactivates the ortho and para positions. daneshyari.com
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, versatile, and highly efficient. researchgate.net |
| N-fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. alfa-chemistry.comwikipedia.org |
| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent. wikipedia.org |
Nucleophilic Fluorination Routes (e.g., Balz-Schiemann Reaction Derivatives)
Nucleophilic fluorination offers an alternative pathway, typically involving the displacement of a leaving group by a fluoride (B91410) anion (F-). acsgcipr.org A classic example is the Balz-Schiemann reaction, which utilizes the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to introduce fluorine onto an aromatic ring. acsgcipr.orgresearchgate.net
This method begins with the diazotization of an aromatic amine, such as a substituted aniline, using a reagent like sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with a source of fluoride, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to form the corresponding diazonium tetrafluoroborate or hexafluorophosphate. acsgcipr.org Gentle heating of this salt then leads to the release of nitrogen gas and the formation of the desired aryl fluoride.
While the Balz-Schiemann reaction is a well-established method, it can sometimes suffer from low yields and the formation of byproducts. researchgate.net Modern variations aim to improve the efficiency and safety of this process. For instance, conducting the thermal decomposition in ionic liquids has been shown to improve yields, reduce reaction times, and minimize the formation of tarry residues. researchgate.net Other nucleophilic fluorination strategies involve the use of metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), often in combination with phase-transfer catalysts, to displace other halogens or activated leaving groups on the aromatic ring. acsgcipr.orgthermofisher.com
Controlled Nitration Procedures for Aromatic Compounds
The introduction of the nitro group at the 4-position of the bromo-fluoro-aniline scaffold is another critical step. This is typically achieved through electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. nih.gov
Classical Aromatic Nitration Methods and their Optimization
The most traditional method for aromatic nitration involves the use of a "mixed acid" solution, typically a combination of concentrated nitric acid and sulfuric acid. acs.orgrushim.ru Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion. nih.gov
However, this classical approach has several drawbacks, including the use of highly corrosive and hazardous acids, the generation of significant acid waste, and a lack of selectivity that can lead to over-nitration or the formation of undesired isomers. nih.govrsc.org Optimization of these classical methods often involves careful control of reaction temperature, reaction time, and the ratio of acids to substrate to improve yield and regioselectivity. pku.edu.cnresearchgate.net For example, a patent describes the nitration of 2-bromo-5-fluoroaniline (B94856) using concentrated nitric acid in concentrated sulfuric acid at a controlled low temperature to yield 2-bromo-5-fluoro-4-nitroaniline (B1526599). google.com Another approach involves using acetic anhydride (B1165640) as a solvent and nitrating agent with concentrated nitric acid. google.com
Emerging Green Chemistry Approaches for Nitration
In recent years, there has been a significant push towards developing more environmentally friendly nitration methods. bohrium.commjcce.org.mk These "green" approaches aim to reduce the use of hazardous reagents and minimize waste generation.
One promising strategy involves the use of solid acid catalysts or alternative nitrating agents that are less corrosive and easier to handle. For instance, urea (B33335) nitrate (B79036) in the presence of concentrated sulfuric acid has been shown to be an efficient and environmentally friendly system for nitrating various aromatic compounds at room temperature. bohrium.com Other green alternatives include using metal nitrates, such as calcium nitrate or copper nitrate, often in conjunction with microwave irradiation to accelerate the reaction and improve yields. gordon.edu These methods often use safer solvents like acetic acid, reducing the reliance on strong mineral acids. gordon.edu
Mechanochemical methods, which use mechanical force (like ball milling) to initiate reactions, are also emerging as a sustainable alternative. rsc.org These solvent-free or low-solvent techniques can enhance reaction rates and selectivity while minimizing waste. rsc.org
Modern Synthetic Adaptations and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. Modern synthetic techniques, such as flow chemistry, are being increasingly adopted to address the challenges of scale-up.
Application of Flow Chemistry and Continuous Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability.
The enhanced heat and mass transfer in microreactors can significantly improve the safety of highly exothermic reactions like nitration. Furthermore, the ability to rapidly screen and optimize reaction conditions in a flow system can accelerate process development. While specific applications of flow chemistry for the synthesis of this compound are not extensively detailed in the public domain, the principles of continuous synthesis are well-suited for the controlled and efficient production of this and other fine chemicals.
2 Catalytic Methodologies for Enhanced Synthesis Efficiency
In the synthesis of complex organic molecules such as this compound, the efficiency of chemical transformations is paramount. Catalytic methodologies are central to improving reaction rates, increasing yields, enhancing selectivity, and promoting more environmentally benign conditions compared to stoichiometric reactions. The application of catalysts can significantly streamline synthetic routes, reduce waste, and lower energy consumption. Key catalytic strategies applicable to the synthesis of halogenated nitroanilines include copper-catalyzed oxidative bromination and phase-transfer catalysis, which address the challenges of regioselectivity and reaction kinetics.
Copper-Catalyzed Oxidative Bromination
A highly practical and efficient method for the regioselective bromination of anilines involves a copper-catalyzed oxidative process. thieme-connect.com This approach is particularly relevant for the synthesis of bromoanilines, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals. thieme-connect.com The methodology typically employs a catalytic amount of a simple copper salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in conjunction with an inexpensive bromine source like sodium bromide (NaBr) and an oxidizing agent. thieme-connect.com
This catalytic system offers a more economical and environmentally viable alternative to traditional brominating agents. thieme-connect.com The in-situ generation of the reactive bromine species, facilitated by the copper catalyst, allows for controlled and selective introduction of a bromine atom onto the aromatic ring.
A pertinent example demonstrating the efficacy of this method is the bromination of 2-nitroaniline to produce 4-bromo-2-nitroaniline. While the substrate is not identical to the precursor for this compound (which would be 4-fluoro-2-nitroaniline), the reaction provides a clear model for the catalytic process. In a typical procedure, the aniline derivative is treated with sodium bromide and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic quantity of CuSO₄·5H₂O. thieme-connect.com The reaction proceeds under mild conditions to yield the desired bromoaniline. thieme-connect.com
Table 1: Copper-Catalyzed Bromination of 2-Nitroaniline thieme-connect.com
| Reagent/Catalyst | Role | Molar Equivalent/mol% |
| 2-Nitroaniline | Substrate | 1.0 |
| CuSO₄·5H₂O | Catalyst | 25 mol% |
| NaBr | Bromine Source | 1.8 equiv. |
| Na₂S₂O₈ | Oxidizing Agent | 1.4 equiv. |
| CH₃CN/H₂O | Solvent System | 2:1 mixture |
This table illustrates the reaction conditions for the copper-catalyzed synthesis of 4-bromo-2-nitroaniline, a process analogous to a potential catalytic route for this compound.
Phase-Transfer Catalysis for Improved Reaction Kinetics
Phase-transfer catalysis (PTC) is another powerful technique for enhancing the efficiency of synthesizing substituted aromatic compounds. PTC is particularly useful for reactions where the reactants are located in different immiscible phases, such as a solid-liquid (S-L) or liquid-liquid (L-L) system. crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant (usually an anion) from one phase (e.g., aqueous or solid) into the other (organic), where the reaction occurs. crdeepjournal.org
This methodology can lead to significantly increased reaction rates, milder reaction conditions, and higher product yields by overcoming the insolubility of reactants. crdeepjournal.orgresearchgate.net In the context of synthesizing this compound, PTC could be employed in either the nitration or bromination step to improve the interaction between the anionic nucleophile or electrophile and the organic substrate. For instance, in a solid-liquid system, a phase-transfer catalyst can transport an anion from a solid salt into an organic solvent to react with the dissolved substrate. crdeepjournal.org
Table 2: Conceptual Components of a Solid-Liquid Phase-Transfer Catalysis (S-L PTC) System
| Component | Example | Function |
| Organic Substrate | 4-Fluoro-2-nitroaniline | Reactant dissolved in the organic phase. |
| Organic Solvent | Toluene, Dichloromethane | Medium for the reaction. |
| Solid Reagent | Sodium Bromide (NaBr) | Source of the nucleophile/electrophile. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Transports the anion from the solid phase to the organic phase. |
This table outlines the general components of a solid-liquid PTC system that could be applied to enhance the efficiency of synthesizing halogenated nitroanilines.
By utilizing such catalytic methodologies, the synthesis of this compound can be optimized for greater efficiency, selectivity, and adherence to the principles of green chemistry.
Spectroscopic and Structural Elucidation of 2 Bromo 6 Fluoro 4 Nitroaniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of 2-Bromo-6-fluoro-4-nitroaniline in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Constants
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the amine (-NH₂) protons. The aromatic region will feature two doublets corresponding to the protons at the C-3 and C-5 positions.
H-5 Proton: This proton is expected to appear at a lower field (higher ppm value) due to the deshielding effect of the para-nitro group. It will appear as a doublet due to coupling with the H-3 proton (³JHH).
H-3 Proton: This proton will be at a relatively higher field compared to H-5. Its signal will be a doublet of doublets, arising from coupling to the H-5 proton (³JHH) and the adjacent fluorine atom at C-6 (⁴JHF).
Amine Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The spin-spin coupling constants (J) are critical for confirming these assignments. The ortho coupling between H-3 and H-5 (³JHH) is typically in the range of 8-9 Hz, while the four-bond coupling between H-3 and the fluorine atom (⁴JHF) would be smaller, around 2-4 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.8 - 8.0 | dd | ³J(H3-H5) ≈ 8-9; ⁴J(H3-F6) ≈ 2-4 |
| H-5 | ~8.2 - 8.4 | d | ³J(H5-H3) ≈ 8-9 |
(Note: These are estimated values. Actual experimental data may vary.)
Carbon (¹³C) NMR Chemical Shift Assignments and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are significantly influenced by the attached substituents (-NH₂, -Br, -F, -NO₂).
Carbons bonded to electronegative atoms (C-1, C-2, C-4, C-6): These carbons will be deshielded and appear at lower fields. The C-F bond will induce a large C-F coupling constant (¹JCF), which is a key identifying feature. The carbon bearing the nitro group (C-4) is expected to be significantly downfield.
Carbons bonded to hydrogen (C-3, C-5): These carbons will appear at higher fields compared to the substituted carbons.
DEPT (Distortionless Enhancement by Polarization Transfer) analysis is crucial for distinguishing between the types of carbon atoms.
DEPT-90: Will only show signals for CH carbons (C-3 and C-5).
DEPT-135: Will show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons will be absent.
By comparing the full ¹³C spectrum with the DEPT spectra, the signals for the quaternary carbons (C-1, C-2, C-4, C-6) can be unambiguously identified.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C-1 (-NH₂) | ~145 - 150 | No Signal | No Signal |
| C-2 (-Br) | ~105 - 110 | No Signal | No Signal |
| C-3 (-H) | ~125 - 128 | Positive | Positive |
| C-4 (-NO₂) | ~138 - 142 | No Signal | No Signal |
| C-5 (-H) | ~118 - 122 | Positive | Positive |
(Note: These are estimated values based on substituent effects.)
Fluorine (¹⁹F) NMR Spectroscopy for Halogen Environment Elucidation
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, the spectrum is expected to show a single signal for the fluorine atom at C-6. This signal's multiplicity will provide information about neighboring protons. It is anticipated to appear as a doublet of doublets due to coupling with the ortho proton H-5 (³JFH) and the meta proton H-3 (⁴JFH). This provides definitive evidence for the substitution pattern around the fluorine atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
2D NMR experiments are essential for confirming the complete structural assignment by revealing correlations between nuclei. chemscene.comchemimpex.com
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. chemimpex.comresearchgate.net A cross-peak between the signals of H-3 and H-5 would be expected, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It would show a correlation peak between the H-3 signal and the C-3 signal, and another between the H-5 signal and the C-5 signal, confirming their direct bonding. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for assigning quaternary carbons. researchgate.net Expected key correlations include:
H-3 correlating to C-1, C-2, C-4, and C-5.
H-5 correlating to C-1, C-3, and C-4.
The amine protons (-NH₂) correlating to C-1, C-2, and C-6.
These 2D correlations provide an interlocking web of evidence that validates the assignments made from 1D spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Characteristic Absorption Bands of Amino, Nitro, and Halogen Moieties
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups. Theoretical and experimental studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, provide a strong basis for these assignments. researchgate.net
Amino (-NH₂) Group:
Asymmetric N-H Stretch: A strong band expected around 3450-3500 cm⁻¹.
Symmetric N-H Stretch: A medium to strong band expected around 3350-3400 cm⁻¹.
N-H Scissoring (Bending): A band in the region of 1600-1640 cm⁻¹.
Nitro (-NO₂) Group:
Asymmetric N-O Stretch: A very strong and characteristic band, typically found between 1500-1550 cm⁻¹.
Symmetric N-O Stretch: A strong band located in the 1330-1370 cm⁻¹ region.
Aromatic Ring:
C-H Stretching: Bands appearing above 3000 cm⁻¹.
C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ range.
Halogen Moieties:
C-F Stretch: A strong absorption band is expected in the 1200-1250 cm⁻¹ region.
C-Br Stretch: This vibration occurs at lower frequencies, typically in the 550-650 cm⁻¹ range.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | 3450 - 3500 | Strong |
| Amino (-NH₂) | Symmetric N-H Stretch | 3350 - 3400 | Medium-Strong |
| Amino (-NH₂) | N-H Bending | 1600 - 1640 | Medium |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1550 | Very Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1330 - 1370 | Strong |
| Aromatic C-F | C-F Stretch | 1200 - 1250 | Strong |
(Note: These predictions are based on typical functional group frequencies and data from analogous compounds.)
Conformational Analysis via Vibrational Modes
The conformational landscape of this compound is influenced by the rotational freedom of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing these conformations, as different spatial arrangements of the functional groups give rise to distinct vibrational frequencies.
For the aniline (B41778) group, the N-H stretching vibrations are particularly sensitive to the molecular environment and hydrogen bonding. Typically, these appear in the 3400-3500 cm⁻¹ region. The symmetric and asymmetric stretching modes can be influenced by the steric and electronic effects of the adjacent bromine and fluorine atoms. Similarly, the nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, usually found in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The precise positions of these bands can indicate the degree of conjugation with the aromatic ring and any intramolecular interactions.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Halogenated Aniline Analog
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amino (-NH2) | Asymmetric Stretch | 3500 - 3550 |
| Symmetric Stretch | 3400 - 3450 | |
| Scissoring | 1600 - 1650 | |
| Nitro (-NO2) | Asymmetric Stretch | 1530 - 1560 |
| Symmetric Stretch | 1330 - 1360 | |
| Bending | 840 - 870 |
Note: Data is based on theoretical calculations for structurally similar compounds and serves as a predictive guide for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable technique for the unambiguous determination of a compound's elemental composition and for gaining insights into its fragmentation behavior under ionization.
Exact Mass Determination and Fragmentation Pathways for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₄BrFN₂O₂), the theoretical exact mass can be calculated with high precision.
The fragmentation of this compound upon electron impact or other ionization methods can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), followed by the sequential loss of other small molecules such as CO. The presence of bromine and fluorine atoms will also influence the fragmentation pattern, with the potential for the loss of these halogen atoms or related fragments.
While specific HRMS data for this compound is not published, analysis of the related compound 2-bromo-4,6-dinitroaniline (B162937) shows characteristic fragmentation patterns that can be extrapolated. For instance, the loss of a nitro group is a common initial fragmentation step.
Isotopic Pattern Analysis for Bromine Detection
A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and the peak at two mass units higher (M+2) have a relative intensity ratio of approximately 1:1. The presence of this isotopic pattern is a definitive indicator of a single bromine atom in the molecule.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for this compound has not been reported, data from the closely related compounds 2-bromo-4,6-dinitroaniline and 2-bromo-4-nitroaniline (B50497) offer valuable insights into the expected solid-state conformation and packing. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
In the solid state, molecules of this compound are expected to be organized in a crystal lattice stabilized by a network of intermolecular interactions. The amino group is a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds are anticipated to be a dominant feature in the crystal packing, linking adjacent molecules into chains or more complex three-dimensional networks. nih.gov
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
The precise geometric parameters of this compound can be inferred from the crystallographic data of its analogs. The C-Br, C-F, C-N, and N-O bond lengths, as well as the bond angles within the benzene ring and the functional groups, are expected to fall within established ranges for similar aromatic compounds.
The torsional angles, which describe the rotation of the amino and nitro groups relative to the benzene ring, are of particular interest. In the crystal structure of 2-bromo-4,6-dinitroaniline, the nitro groups are nearly coplanar with the aromatic ring, with small dihedral angles. nih.gov A similar planarity is expected for the nitro group in this compound to maximize conjugation. The amino group may be slightly out of plane due to steric hindrance from the adjacent bulky bromine atom.
Table 2: Representative Bond Lengths and Angles from Analogous Crystal Structures
| Parameter | Bond/Angle | Typical Value (from analogs) | Reference Compound |
| Bond Lengths (Å) | C-Br | ~1.88 | 2-bromo-4,6-dinitroaniline |
| C-N (nitro) | ~1.47 | 2-bromo-4,6-dinitroaniline | |
| C-N (amino) | ~1.36 | 2-bromo-4-nitroaniline | |
| N-O (nitro) | ~1.22 | 2-bromo-4,6-dinitroaniline | |
| Bond Angles (°) | C-C-Br | ~120 | 2-bromo-4,6-dinitroaniline |
| C-C-N (nitro) | ~118 | 2-bromo-4,6-dinitroaniline | |
| O-N-O (nitro) | ~124 | 2-bromo-4,6-dinitroaniline | |
| Torsional Angles (°) | C-C-N-O (nitro) | < 5 | 2-bromo-4,6-dinitroaniline |
Note: These values are derived from the crystal structures of the cited analogs and serve as estimations for this compound. nih.govresearchgate.net
Conformational Preferences and Polymorphism in the Solid State
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformational preferences and polymorphism of this compound. While studies on structurally related compounds such as 2-bromo-4-nitroaniline and 2-bromo-4,6-dinitroaniline are available, direct experimental evidence for the title compound is absent from the reviewed sources.
In the absence of specific crystallographic data for this compound, a detailed analysis of its solid-state structure, including intermolecular interactions and potential polymorphic forms, cannot be provided at this time. Theoretical studies or future experimental work would be required to elucidate these specific characteristics.
For context, studies on analogous compounds can offer some general insights. For instance, the crystal structure of 2-bromo-4-nitroaniline reveals a nearly planar molecule, with the planarity influenced by an intramolecular hydrogen bond between the amino group and the bromine atom. The crystal packing is further stabilized by intermolecular hydrogen bonds involving the amino and nitro groups. It is plausible that this compound would also exhibit a degree of planarity, influenced by the electronic and steric effects of the bromine, fluorine, and nitro substituents. The potential for hydrogen bonding involving the amino group and the nitro group, as well as halogen bonding, could play a significant role in its crystal packing.
The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound, as it is for many organic molecules. Different polymorphs would arise from different arrangements of the molecules in the crystal lattice, leading to variations in physical properties such as melting point, solubility, and stability. However, without experimental data, the existence and nature of any polymorphs of this compound remain speculative.
Further research, including single-crystal X-ray diffraction analysis, would be necessary to determine the precise solid-state conformation, intermolecular interactions, and to investigate the potential for polymorphism in this compound.
Computational and Theoretical Investigations of 2 Bromo 6 Fluoro 4 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of the electronic behavior of 2-Bromo-6-fluoro-4-nitroaniline, detailing the distribution of electrons and the nature of its molecular orbitals.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies and Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. spectrabase.com
For substituted anilines, the presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo, fluoro) groups leads to a significant redistribution of electron density. researchgate.net In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the carbon atoms of the benzene (B151609) ring. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation.
Theoretical calculations for similar molecules, such as 4-nitroaniline (B120555), have shown a HOMO-LUMO gap of approximately 4.24 eV. researchgate.net The introduction of bromine and fluorine atoms is expected to modulate this value.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Note: These values are illustrative, based on typical DFT calculations for similar halogenated nitroanilines, and serve as a predictive reference.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interaction. The region around the amino group's hydrogen atoms would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The halogen atoms also influence the electrostatic potential, with the highly electronegative fluorine atom creating a localized region of negative potential. Such maps are critical for understanding intermolecular interactions. researchgate.net Studies on related compounds like 4-nitroaniline confirm that the most negative potential sites are on the oxygen atoms of the nitro group. thaiscience.info
Aromaticity Indices and Resonance Stabilization Effects
The aromaticity of the benzene ring in this compound is a key factor in its stability. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points, typically at the center of the ring (NICS(0)) or slightly above it (NICS(1)), with more negative values indicating stronger aromaticity.
Density Functional Theory (DFT) Studies
DFT has become a standard method for accurately predicting the properties of medium-sized organic molecules, offering a balance between computational cost and accuracy.
Geometry Optimization and Vibrational Frequency Calculations
DFT methods, commonly using the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of a molecule (geometry optimization). researchgate.net For this compound, calculations would predict specific bond lengths, bond angles, and dihedral angles.
The presence of bulky substituents (Br) and intramolecular hydrogen bonding between the amino group and the adjacent bromo and fluoro atoms can lead to distortions from a perfectly planar structure. For instance, in the related molecule 2-bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring is found to be 4.57(4)°. researchgate.net Similar deviations are expected for this compound.
Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) and can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. nih.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (2,6-dibromo-4-nitroaniline)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) |
|---|---|---|
| N-H Asymmetric Stretch | 3485 | 3480 |
| N-H Symmetric Stretch | 3375 | 3370 |
| C-C Aromatic Stretch | 1605 | 1606 |
| NO₂ Asymmetric Stretch | 1502 | 1500 |
| C-Br Stretch | 610 | 612 |
Source: Based on data from Krishnakumar, V., & John Xavier, R. (2005). nih.gov This table illustrates the typical correlation between calculated and observed data.
Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data
A significant application of DFT is the prediction of spectroscopic parameters. The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. nih.gov This simulated spectrum can be a powerful tool for interpreting and assigning the bands observed in an experimental spectrum.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and provide valuable information for structural elucidation. By comparing the predicted NMR spectra with experimental data, chemists can confirm the molecular structure and assign specific resonances to individual atoms within the molecule.
Solvent Effects on Molecular Conformation and Electronic Properties
The surrounding solvent medium can significantly influence the molecular conformation and electronic properties of this compound. Theoretical studies on similar nitrobenzene (B124822) and nitroaniline derivatives demonstrate that solvent polarity plays a crucial role. Current time information in Pasuruan, ID.researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. total-synthesis.com
For this compound, increasing solvent polarity is expected to induce a larger dipole moment due to the stabilization of its polar ground state. The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group leads to a significant intramolecular charge transfer, which is enhanced in polar environments. researchgate.net This can affect the geometry of the molecule, including the planarity of the nitro and amino groups with respect to the benzene ring, and alter bond lengths. For instance, the C-N bonds may shorten, indicating a greater degree of double bond character, while the N-O bonds in the nitro group might lengthen.
Theoretical calculations on related halogenated nitrobenzene compounds have shown that properties like the dipole moment are reduced by the substitution of a hydrogen atom with a halogen. Current time information in Pasuruan, ID. The frontier molecular orbitals (HOMO and LUMO) are also sensitive to the solvent. Generally, an increase in solvent polarity leads to a stabilization of both orbitals, but the effect is often more pronounced for the LUMO, resulting in a smaller HOMO-LUMO energy gap. This suggests a potential red shift (bathochromic shift) in the UV-Visible absorption spectrum in more polar solvents. researchgate.net
Table 1: Illustrative Solvent Effects on Properties of this compound (Theoretical Predictions) Note: This table is representative and based on trends observed in computational studies of analogous compounds.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | ~4.5 | ~4.2 |
| Toluene (B28343) | 2.4 | ~5.0 | ~4.0 |
| Acetone | 20.7 | ~5.8 | ~3.8 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational Pathways for Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene derivatives. For this compound, the regioselectivity of such reactions is dictated by the combined electronic effects of its four substituents. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. lkouniv.ac.in Conversely, the nitro (-NO₂) group is strongly deactivating and meta-directing, while the bromo (-Br) and fluoro (-F) groups are deactivating but ortho-, para-directing. lkouniv.ac.in
The directing power of the amino group is dominant, overwhelming the effects of the other substituents. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the amino group. The para position (C4) is already occupied by the nitro group. The two ortho positions are C2 (occupied by bromine) and C6 (occupied by fluorine). Thus, substitution would most likely occur at the vacant C3 and C5 positions.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these reaction pathways. researchgate.net By calculating the energies of the potential cationic intermediates (Wheland or sigma-complexes) formed upon attack at each available carbon atom, the most stable pathway can be identified. nih.gov The transition states connecting the reactants to these intermediates can also be located, providing the activation energy barriers. For this compound, calculations would likely confirm that the intermediates for attack at C3 and C5 are significantly lower in energy than those for attack at C1.
Table 2: Predicted Relative Stabilities of Wheland Intermediates in EAS Note: This table is for illustrative purposes. Lower relative energy indicates a more stable intermediate and a more favored reaction pathway.
| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Influences | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| C3 | Ortho to -NH₂, Meta to -NO₂ | 0 (Reference) |
| C5 | Ortho to -NH₂, Meta to -NO₂ | ~0-1 |
Energy Barriers and Reaction Kinetics Predictions for Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the para position makes the aromatic ring of this compound susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction involves the displacement of one of the halogen atoms (fluorine or bromine) by a nucleophile.
Computational studies are essential for predicting which halogen is the better leaving group and for quantifying the reaction kinetics. researchgate.net The reaction typically proceeds through a two-step mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com DFT calculations can map the potential energy surface for the attack of a nucleophile at both C2 (displacing Br⁻) and C6 (displacing F⁻). These calculations provide the energies of the intermediates and, crucially, the activation energies (energy barriers) for their formation, which is usually the rate-determining step. nih.govnih.gov
In activated SₙAr reactions, fluoride (B91410) is generally a much better leaving group than bromide (F > Br). researchgate.net This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. Therefore, it is predicted that nucleophilic attack on this compound will preferentially occur at C6 to displace the fluoride ion. Computational models can predict the reaction rate constants based on the calculated activation energies via transition state theory.
Table 3: Hypothetical Predicted Energy Barriers for SₙAr with Sodium Methoxide (CH₃ONa) Note: This data is illustrative, based on established principles of SₙAr reactions.
| Reaction Pathway | Leaving Group | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Attack at C6 | F⁻ | ~15-18 | Major Product |
Molecular Dynamics Simulations
Conformational Dynamics in Solution and Gas Phase
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. acs.org The primary sources of conformational flexibility in this molecule are the rotations around the C-N bonds of the amino and nitro substituents.
In the gas phase, the molecule's dynamics are governed by its internal energy and intramolecular forces. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the ortho-bromine atom could potentially influence the rotational barrier of the amino group. MD simulations can reveal the preferred dihedral angles and the time scale of transitions between different conformational states. acs.org
In solution, the dynamics are more complex due to constant interactions with solvent molecules. researchgate.net MD simulations using explicit solvent models can capture how solvent polarity and hydrogen-bonding capabilities affect the conformational preferences. For example, in a protic solvent like water, the solvent molecules can form hydrogen bonds with both the amino and nitro groups, potentially altering the rotational energy barriers compared to the gas phase or a non-polar solvent. acs.orgresearchgate.net These simulations provide a detailed picture of the molecule's structural fluctuations in a realistic environment.
Non-Covalent Interactions with Solvents and Potential Reactants
The functionality of this compound allows it to participate in a variety of non-covalent interactions, which are critical for its behavior in solution and for molecular recognition processes. MD simulations are instrumental in characterizing these transient interactions. rsc.org
Key potential interactions include:
Hydrogen Bonding: The two hydrogen atoms of the amino group can act as hydrogen bond donors to acceptor atoms in a solvent (e.g., the oxygen in water or acetone). The oxygen atoms of the nitro group are strong hydrogen bond acceptors. nih.gov
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a halogen bond donor, interacting favorably with nucleophiles or Lewis bases. nih.govnih.gov
π-π Stacking: The electron-deficient aromatic ring can engage in stacking interactions with other aromatic systems.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) to determine the probability of finding a solvent molecule or reactant at a certain distance and orientation from a specific site on the solute molecule. mdpi.com The strength and lifetime of these non-covalent bonds can also be analyzed, providing insight into the solvation structure and potential binding modes.
Table 4: Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor Site on Analyte | Acceptor Site on Analyte | Potential Partner |
|---|---|---|---|
| Hydrogen Bond | -NH₂ | - | H-bond acceptor solvents (e.g., H₂O, DMSO) |
| Hydrogen Bond | - | -NO₂ | H-bond donor solvents (e.g., H₂O, Methanol) |
| Halogen Bond | C-Br (σ-hole) | - | Lewis bases, anions, carbonyl oxygens |
Reactivity Profile and Transformational Chemistry of 2 Bromo 6 Fluoro 4 Nitroaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. lumenlearning.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. lumenlearning.commasterorganicchemistry.com
Regioselectivity and Directing Effects of Multiple Substituents
The position of electrophilic attack on the 2-bromo-6-fluoro-4-nitroaniline ring is determined by the directing effects of the existing substituents. The amino (-NH2) group is a powerful activating group and an ortho-, para-director. The halogen atoms (bromine and fluorine) are deactivating yet also ortho-, para-directing. youtube.com Conversely, the nitro (-NO2) group is a strong deactivating group and a meta-director.
The synergistic and antagonistic effects of these substituents are complex. The potent activating and ortho-, para-directing influence of the amino group is the dominant factor. The remaining open positions for substitution are at C3 and C5. The amino group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is occupied by the nitro group. The positions ortho to the amino group are C6 (occupied by fluorine) and C2 (occupied by bromine). Therefore, the directing effects primarily influence the remaining vacant positions.
Competitive Reactions (e.g., Nitration, Halogenation)
Further nitration or halogenation of this compound introduces an additional electrophile to the aromatic ring. The conditions for these reactions typically involve strong acids and the respective electrophilic reagents. lumenlearning.com
Nitration: The introduction of another nitro group would be directed by the existing substituents. Given the strong deactivating nature of the nitro group already present and the deactivating effect of the halogens, harsh reaction conditions would likely be required. libretexts.org
Halogenation: The introduction of another halogen, such as bromine or chlorine, would also follow the directing rules of the substituents. For instance, bromination using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common method for introducing a bromine atom to an aromatic ring. nih.govchemicalbook.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides that contain electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.orgnih.gov
Displacement of Bromine and Fluorine by Various Nucleophiles
In this compound, both the bromine and fluorine atoms can potentially be displaced by nucleophiles. The rate of displacement often follows the order F > Cl > Br > I, which is counterintuitive based on electronegativity but is explained by the mechanism of the SNAr reaction. researchgate.netyoutube.com The first step, the attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), is typically the rate-determining step. nih.gov Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com
Various nucleophiles can be employed in these reactions, including:
Amines
Alkoxides
Thiolates
Activating Role of the Nitro Group in SNAr
The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for the activation of the aromatic ring towards SNAr. libretexts.org In this compound, the nitro group is para to the fluorine atom and ortho to the bromine atom. This positioning allows the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution. The more nitro groups present, the more favorable the SNAr reaction becomes. youtube.com
Reduction and Oxidation Chemistry
The functional groups on this compound can undergo both reduction and oxidation reactions.
Selective Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. jsynthchem.comorganic-chemistry.org In the case of this compound, the selective reduction of the nitro group to form 3-bromo-5-fluoro-1,4-diaminobenzene is a critical step in the synthesis of various target molecules. A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of chemoselectivity and reaction conditions.
Commonly used methods for nitro group reduction include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, these methods can sometimes lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com For substrates with sensitive functionalities, milder reducing agents are often preferred.
Alternative reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media provide a milder approach to nitro group reduction. youtube.com These conditions are often compatible with a wider range of functional groups. youtube.com Another effective method involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as nickel complexes, which can selectively reduce the nitro group under mild conditions. jsynthchem.com The choice of reducing agent and reaction conditions is crucial to ensure the desired transformation occurs without affecting the bromo and fluoro substituents.
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| H₂/Pd/C | Varies | 3-Bromo-5-fluoro-1,4-diaminobenzene | Common and effective, but may cause dehalogenation. commonorganicchemistry.com |
| Raney Nickel | Varies | 3-Bromo-5-fluoro-1,4-diaminobenzene | Used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic | 3-Bromo-5-fluoro-1,4-diaminobenzene | Mild and selective for nitro groups. |
| SnCl₂/HCl | Acidic | 3-Bromo-5-fluoro-1,4-diaminobenzene | Mild conditions, good for sensitive substrates. youtube.com |
| NaBH₄/Ni(PPh₃)₄ | EtOH, rt | 3-Bromo-5-fluoro-1,4-diaminobenzene | Selective reduction under mild conditions. jsynthchem.com |
| Na₂S | Varies | 3-Bromo-5-fluoro-1,4-diaminobenzene | Can offer selectivity in the presence of multiple nitro groups. commonorganicchemistry.com |
Oxidation Reactions of the Aniline (B41778) Moiety
While the reduction of the nitro group is more common, the aniline moiety of this compound can undergo oxidation reactions. The amino group can be oxidized to form nitroso or even nitro derivatives, although this is less frequently the primary goal in synthetic strategies involving this compound. The presence of the electron-withdrawing nitro and halogen groups deactivates the aromatic ring, making electrophilic attack, including oxidation, more challenging compared to unsubstituted aniline. However, under strong oxidizing conditions, transformation of the amino group is possible.
Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for elaborating the molecular structure and introducing diverse functionalities. nih.govnih.gov
Palladium-Catalyzed Cross-Couplings (Suzuki, Stille, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used to form biaryl structures. nih.gov For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl group at the 2-position. The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields. nih.gov
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound. This method is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful tool for introducing alkynyl moieties into the aromatic ring, which can then be further transformed. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org
| Coupling Reaction | Reagents | Product Type |
|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester, Pd catalyst, base | 2-Aryl/vinyl-6-fluoro-4-nitroaniline |
| Stille | Organostannane, Pd catalyst | 2-Aryl/vinyl/alkyl-6-fluoro-4-nitroaniline |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-6-fluoro-4-nitroaniline |
| Heck | Alkene, Pd catalyst, base | 2-Alkenyl-6-fluoro-4-nitroaniline |
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgnih.gov This reaction can be applied to this compound to introduce a secondary or tertiary amine at the 2-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. beilstein-journals.orgresearchgate.net The choice of ligand is often critical for the success of the reaction. beilstein-journals.org
Derivatization and Functional Group Interconversions
The amino group of this compound is a key site for further derivatization, allowing for the introduction of a wide array of functional groups.
Acylation, Alkylation, and Sulfonylation of the Amine Group
Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This transformation is often used to protect the amino group or to introduce specific acyl functionalities.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines. Palladium-catalyzed N-arylation methods can also be considered a form of alkylation. nih.gov
Sulfonylation: The amino group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is prevalent in many pharmaceutical compounds.
| Reaction | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride or anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Modifications and Reactions Involving the Bromine and Fluorine Substituents
The reactivity of the aryl halides in this compound is significantly influenced by the strong electron-withdrawing effect of the nitro group situated ortho and para to the halogen substituents. This electronic arrangement activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a principal reaction pathway for this class of compounds. In such reactions, a potent nucleophile attacks the carbon atom bearing a halogen, leading to the displacement of the halide.
The fluorine atom at the C6 position is particularly susceptible to nucleophilic attack. Its high electronegativity polarizes the C-F bond, and its position ortho to the activating nitro group makes the carbon atom electron-deficient and a prime target for nucleophiles. Consequently, the fluorine atom is generally a better leaving group than the bromine atom in SNAr reactions under many conditions.
A notable application of this reactivity is in the synthesis of heterocyclic compounds, particularly benzimidazole (B57391) derivatives. For instance, this compound serves as a key precursor for the synthesis of 6-bromo-4-fluoro-1H-benzo[d]imidazol-2-amine. This transformation typically involves a two-step process. The first step is the reduction of the nitro group to an amine, yielding 3-bromo-5-fluoro-benzene-1,2-diamine. The subsequent step involves cyclization with a suitable reagent, such as guanidine (B92328). During this cyclization, the more reactive fluorine atom is displaced by one of the amino groups of the guanidine moiety, leading to the formation of the benzimidazole ring system.
While the fluorine atom is more readily displaced in many nucleophilic substitution reactions, the bromine atom can also participate in various chemical transformations, including cross-coupling reactions. However, specific documented examples focusing on the modification of the bromine substituent in this compound are less common in readily available literature, with many reactions prioritizing the displacement of the more activated fluorine atom.
The differential reactivity of the two halogen atoms allows for selective functionalization of the aromatic ring, making this compound a versatile building block in the synthesis of complex, substituted aromatic compounds.
Table of Reactions and Transformations
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. Reduction (e.g., Fe/HCl or H₂/Pd/C) 2. Guanidine | 6-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine | Reduction and Nucleophilic Aromatic Substitution/Cyclization |
Advanced Applications in Organic Synthesis and Materials Science
2-Bromo-6-fluoro-4-nitroaniline as a Key Building Block in Complex Molecule Synthesis
The utility of substituted nitroanilines is well-established in the synthesis of intricate organic molecules. The presence of multiple, orthogonally reactive functional groups on a single aromatic core makes this compound a particularly powerful precursor.
Precursor for Advanced Aromatic and Heteroaromatic Systems
The structural framework of this compound is primed for elaboration into more complex aromatic and heteroaromatic systems. The bromine atom is particularly suitable for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic chemistry for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the connection of the aniline (B41778) core to other aromatic or aliphatic fragments.
Furthermore, the fluorine and nitro groups heavily influence the reactivity of the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the fluorine or bromine atom by a variety of nucleophiles, introducing further complexity and functionality. For instance, related compounds like 4-bromo-2,6-difluoroaniline (B33399) are used to synthesize quasiplanar triarylamines, which serve as hole-transporting materials. ossila.com This highlights the potential for creating extended π-conjugated systems from such halogenated aniline building blocks.
Synthesis of Complex Polyfunctional Molecules with Designed Architectures
The differential reactivity of the functional groups in this compound allows for a stepwise and controlled approach to building complex molecules. The amino group can be readily acylated, alkylated, or diazotized to participate in a different set of chemical transformations. The nitro group can be reduced to an amine, which can then undergo its own unique set of reactions, distinct from the original amino group.
This sequential functionalization is critical for creating polyfunctional molecules with precisely designed three-dimensional structures. For example, in the synthesis of pharmaceutical intermediates, similar bromo-fluoro-nitro-substituted aromatics are employed where each group is modified in a specific order to build the final, biologically active molecule. The synthesis of Tezacaftor, a CFTR modulator, utilizes 2-bromo-5-fluoro-4-nitroaniline (B1526599) as a key intermediate, showcasing how this class of compounds is integral to constructing complex drugs.
Role in the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional group array of this compound makes it an ideal starting material for various cyclization strategies to form new heterocyclic rings.
Cyclization Reactions for Ring Formation (e.g., Indoles, Quinolines)
The synthesis of fused heterocyclic systems like indoles and quinolines often relies on precursors that contain both an amine and a reactive handle on an aromatic ring.
Indole (B1671886) Synthesis: While direct synthesis from this compound is not prominently documented, related strategies suggest its potential. For example, Fischer indole synthesis could potentially be adapted. More relevantly, transition-metal-free methods involving the intramolecular cyclization of 2-(gem-dibromovinyl)anilines are used to prepare 2-bromoindoles, demonstrating a pathway where a bromo-aniline derivative leads to an indole skeleton. rsc.org
Quinoline (B57606) Synthesis: Quinolines can be constructed through various methods, such as the Combes, Conrad-Limpach, or Skraup syntheses, which involve the reaction of anilines with dicarbonyl compounds. The electronic nature of the substituents on the aniline ring dictates the regioselectivity and success of these cyclizations. The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key synthon for quinolone antibacterials, starts from a poly-substituted aniline, illustrating a relevant synthetic strategy. nih.gov Similarly, 6-bromo-4-iodoquinoline (B1287929) has been synthesized from 4-bromoaniline, indicating that bromoanilines are common precursors for quinoline rings. atlantis-press.com
Development of Novel Heterocyclic Scaffolds for Diverse Applications
Beyond common heterocycles, the unique substitution pattern of this compound can be exploited to create novel heterocyclic scaffolds. The strategic placement of the reactive sites allows for annulation reactions that can lead to less common ring systems. The synthesis of antiviral agents often relies on diverse nitrogen-containing heteroaromatic moieties, including indoles, pyrroles, pyrimidines, pyrazoles, and quinolines. nih.gov The development of new routes to these and other scaffolds is a continuous goal in medicinal chemistry. The functionalization of fluorinated nitrogen heterocycles is a key strategy for discovering new drug scaffolds. ekb.eg
Development of Functional Materials Precursors
The field of materials science increasingly relies on precisely engineered organic molecules to create materials with tailored electronic, optical, and physical properties. Halogenated and nitrated anilines are valuable precursors for such functional materials.
The combination of fluorine and bromine atoms, along with the nitro group, imparts specific electronic properties to the molecule. Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic molecules, which is crucial for applications in organic electronics.
Isomeric and related compounds serve as established precursors in materials science. For example, 4-Bromo-2,6-difluoroaniline is a building block for macromolecules used in solar cells, OLEDs, and organic semiconductors. ossila.com It is used to create hole-transporting materials for perovskite solar cells. ossila.com Similarly, other substituted anilines are used to synthesize azo dyes and polymers with enhanced thermal stability and chemical resistance. chemimpex.com The presence of the nitro group in this compound offers an additional synthetic handle, for instance, to be converted into a linking point for polymerization or attachment to a surface.
Exploration in Medicinal Chemistry Synthesis
Halogenated and nitrated anilines are important pharmacophores and intermediates in drug discovery. The specific arrangement of functional groups in this compound offers a unique scaffold for synthesizing novel bioactive compounds.
This compound serves as a valuable starting material for creating more complex molecules with potential biological activity. The functional groups on the ring can be selectively modified. For instance, the nitro group can be reduced to a second amino group, creating a diamine that can be used to build heterocyclic structures. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule.
The related compound, 2-Bromo-6-fluoroaniline (B133542), is a known key intermediate in the synthesis of Letermovir, an antiviral drug used to prevent cytomegalovirus (CMV) infections. google.com This highlights the importance of the 2-bromo-6-fluoroaniline core in medicinal chemistry. The introduction of a nitro group at the 4-position, as in this compound, provides a handle for further chemical transformations to generate a library of new drug candidates. Isomers like 2-Bromo-4-fluoro-6-nitroaniline (B82889) are utilized as intermediates in the development of pharmaceuticals, including anti-cancer agents and antibiotics. chemimpex.com
In drug design, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a range of compounds for biological screening. The this compound structure can be considered a privileged scaffold. The benzene (B151609) ring provides a rigid framework, while the four different substituents offer distinct points for modification, allowing for the fine-tuning of steric and electronic properties to achieve optimal binding to a biological target.
The concept of privileged scaffolds is central to modern drug discovery, with core structures like pyridine (B92270) and other heterocycles being widely used to generate libraries of bioactive compounds. mdpi.comnih.gov The multifunctionality of this compound allows it to serve as a versatile platform for constructing ligands designed to interact with specific biological targets, such as enzymes or receptors.
Environmental and Green Chemistry Considerations in the Synthesis and Handling of 2 Bromo 6 Fluoro 4 Nitroaniline
Solvent Selection and Minimization Strategies in Synthetic Protocols
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of halogenated nitroanilines often rely on volatile and hazardous organic solvents. For instance, the synthesis of related compounds has utilized solvents such as dichloromethane, chloroform, and acetic acid. google.comrsc.orgchemicalbook.com However, a shift towards greener alternatives is being actively explored to mitigate environmental and health risks.
One promising approach is the use of aqueous media. Research on the synthesis of analogous compounds, such as 2,6-dibromo-4-nitroaniline (B165464), has demonstrated the feasibility of an organic solvent-free process using an aqueous acidic medium. rsc.orgresearchgate.net This method not only reduces the reliance on harmful organic solvents but also simplifies product purification, often requiring only simple filtration and washing with water. rsc.orgresearchgate.net
Another strategy involves solvent minimization through process optimization. One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. A patent for the preparation of the related compound 2-bromo-6-fluoroaniline (B133542) describes a one-pot reaction in 98% sulfuric acid, which minimizes post-treatment steps and the discharge of large amounts of wastewater. wipo.int
The use of more benign solvents is also a key consideration. Anisole (B1667542), for example, has been employed as a solvent in the desulfonation step of a 2-bromo-6-fluoroaniline synthesis, allowing for a significant reduction in reaction temperature and consequently, energy consumption. wipo.int The selection of solvents can be guided by solvent selection guides, which rank solvents based on their environmental, health, and safety profiles.
Table 1: Comparison of Solvents Used in the Synthesis of Halogenated Anilines
| Solvent | Role in Synthesis | Green Chemistry Considerations |
| Dichloromethane | Reaction medium, extraction | Volatile organic compound (VOC), suspected carcinogen. google.com |
| Chloroform | Reaction medium | Toxic, suspected carcinogen, environmentally persistent. rsc.org |
| Acetic Acid | Reaction medium | Corrosive, but can be biodegradable. chemicalbook.com |
| Water | Reaction medium | Benign, non-toxic, and readily available. Reduces waste and simplifies work-up. rsc.orgresearchgate.net |
| Anisole | Reaction medium | Higher boiling point than many traditional solvents, can facilitate lower reaction temperatures in certain processes. wipo.int |
| Sulfuric Acid | Reaction medium, catalyst | Highly corrosive, generates significant aqueous waste that requires neutralization. One-pot reactions can minimize its use. wipo.int |
Development of Catalytic and Reagent-Free Approaches for Sustainable Synthesis
The development of catalytic and reagent-free synthetic methods is a cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste. In the context of 2-Bromo-6-fluoro-4-nitroaniline synthesis, this involves innovations in both the bromination and nitration steps.
A significant advancement in bromination is the replacement of hazardous elemental bromine with in-situ generated bromine. One such method employs a mixture of bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. rsc.orgresearchgate.net This system generates bromine in a controlled manner, minimizing the risks associated with handling and transporting elemental bromine. Another greener approach involves the use of hydrogen peroxide as an oxidant in conjunction with a bromide source, such as hydrobromic acid or ammonium (B1175870) bromide. google.comnih.gov This method generates water as the primary by-product, representing a significant improvement over traditional brominating agents.
For the nitration step, traditional methods often use a mixture of concentrated sulfuric and nitric acids, which is highly corrosive and generates large volumes of acidic waste. While effective, the development of solid acid catalysts or alternative nitrating agents that can be easily recovered and reused is an active area of research. For instance, the use of nitronium salts or polymer-supported catalysts could offer more sustainable alternatives.
While fully reagent-free synthesis of this compound has not been extensively reported, the principles of atom economy are driving research towards reactions that incorporate a higher percentage of the starting materials into the final product, thereby minimizing waste.
Waste Reduction and By-product Management in Industrial and Laboratory Settings
Effective waste reduction and by-product management are critical for the economic and environmental viability of chemical production. In the synthesis of this compound, several strategies can be implemented to minimize waste.
One key strategy is the recycling of reaction media and catalysts. For example, in the synthesis of 2,6-dibromo-4-nitroaniline using a bromide-bromate system in an aqueous acidic medium, the acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. rsc.orgresearchgate.net This not only conserves resources but also drastically reduces the volume of aqueous waste.
The formation of unwanted isomers and other by-products is a common source of waste in aromatic substitution reactions. A patented method for synthesizing 2-bromo-6-fluoroaniline addresses this by using a protecting group strategy. google.com By first protecting the amino group and then carrying out sulfonylation, the para-position is blocked, preventing the formation of para-brominated impurities during the subsequent bromination step. google.com This targeted synthesis leads to a higher yield of the desired product and simplifies purification.
Furthermore, process intensification, such as the use of continuous flow reactors, can improve reaction control, reduce reaction times, and minimize the formation of by-products. A patent for a synthesis device for a related compound highlights how improved reactor design can increase the solid content in the reaction solution and allow for the recycling of unreacted raw materials, thereby reducing waste and production costs. google.com
Energy Efficiency and Resource Utilization in Synthetic Protocols
Reducing energy consumption and improving resource utilization are integral to the greening of chemical manufacturing. In the synthesis of this compound, energy efficiency can be achieved through several avenues.
Lowering reaction temperatures is a primary goal. As mentioned earlier, the use of anisole as a solvent in a desulfonation step for a precursor to the target molecule allowed the reaction temperature to be reduced from 200 °C to 50-60 °C, leading to significant energy savings. wipo.int Similarly, the development of highly active catalysts that can function under milder conditions can substantially decrease the energy input required for a reaction.
Process optimization, including the sequence of reaction steps, can also impact energy consumption. For example, a synthetic route that avoids the use of highly stable intermediates that require harsh conditions to be converted to the final product is preferable. The selection of starting materials that are readily available and require fewer synthetic steps to transform into the target molecule also contributes to better resource utilization. google.com
One-pot synthesis and telescoping of reaction steps, where the crude product from one step is used directly in the next without purification, can also lead to significant energy savings by eliminating the need for energy-intensive separation and purification processes at each stage. A patented process for a related diazonium salt highlights how finishing bromination and diazotization in the same pot shortens the production process and reduces energy consumption. google.com
Table 2: Summary of Green Chemistry Approaches in the Synthesis of Halogenated Nitroanilines
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Utilizing protecting groups to avoid by-product formation. google.com |
| Atom Economy | Developing catalytic reactions that maximize the incorporation of starting materials into the product. |
| Less Hazardous Chemical Syntheses | Replacing elemental bromine with bromide/bromate salts or H₂O₂/HBr systems. google.comrsc.orgresearchgate.net |
| Designing Safer Chemicals | The synthesis process itself aims to avoid highly toxic and explosive reagents like sodium azide. google.com |
| Safer Solvents and Auxiliaries | Using water as a solvent and minimizing the use of volatile organic compounds. rsc.orgresearchgate.net |
| Design for Energy Efficiency | Employing catalysts and alternative solvents to lower reaction temperatures. wipo.int |
| Use of Renewable Feedstocks | While not yet prevalent for this specific compound, future research could explore bio-based starting materials. |
| Reduce Derivatives | Employing one-pot synthesis to avoid unnecessary protection and deprotection steps where possible. wipo.int |
| Catalysis | Investigating solid acid catalysts for nitration to replace corrosive liquid acids. |
| Design for Degradation | Not directly addressed in the synthesis but an important consideration for the lifecycle of the final products. |
| Real-time analysis for Pollution Prevention | Process analytical technology (PAT) can be used to monitor reactions and prevent excursions that lead to waste. |
| Inherently Safer Chemistry for Accident Prevention | Avoiding explosive intermediates and volatile, flammable solvents. google.com |
Analytical Method Development and Quality Control in Research
Chromatographic Separation Techniques (HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic methods are critical for separating 2-Bromo-6-fluoro-4-nitroaniline from complex mixtures, including residual starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. A common approach involves using a reversed-phase C18 column, which is well-suited for separating moderately polar compounds. The separation is achieved by using a mobile phase, typically a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. This allows for the effective elution and separation of components with varying polarities. A Diode Array Detector (DAD) is often used for detection, as the nitroaniline structure provides strong ultraviolet (UV) absorption. The nitration of 2-bromo-6-fluoroaniline (B133542) to yield 2-bromo-4-fluoro-6-nitroaniline (B82889) can be monitored by HPLC to confirm the reaction's completion.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive compound identification. nih.gov While direct analysis of this compound may be possible, a derivatization step can sometimes be employed to enhance its volatility and thermal stability for GC analysis. In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. The separated molecules are then fragmented and ionized in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint for positive identification. GC-MS is particularly useful for analyzing nitroaromatic compounds. nih.govkb.se For instance, it has been successfully used to measure concentrations of related compounds like 2-bromo-6-chloro-4-nitroaniline (B165282) in various samples. chemicalbook.com
Table 1: Typical Chromatographic Methods for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile and Water (gradient elution) | Helium |
| Detector | Diode Array Detector (DAD) or UV Detector | Mass Spectrometer (MS) |
| Primary Application | Purity assessment, reaction monitoring, and quantification | Impurity identification and structural verification |
Purity Assessment and Impurity Profiling using Advanced Analytical Tools
Achieving a high degree of purity for this compound is crucial for its application in further research and development, such as in the synthesis of pharmaceuticals. chemimpex.com Impurities can originate from starting materials, side reactions, or degradation products. A thorough purity assessment and impurity profile are therefore essential.
Impurity profiling involves the detection, identification, and quantification of all impurities in the sample. HPLC and GC-MS are the primary techniques for this analysis. The relative peak area of an impurity in an HPLC chromatogram provides an estimate of its concentration. For precise quantification, however, reference standards for each impurity are necessary.
When an unknown impurity is detected, its structure must be determined. This often requires isolating the impurity, for example, through preparative HPLC, followed by analysis using advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which helps in determining its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to elucidate the detailed molecular structure and connectivity of atoms.
Potential impurities in a sample of this compound could include:
Isomeric Byproducts: Positional isomers formed during the synthesis.
Unreacted Starting Materials: Such as 2-bromo-6-fluoroaniline.
Related Compounds: Such as other halogenated or nitrated anilines.
Table 2: Analytical Workflow for Impurity Profiling
| Analytical Step | Technique(s) | Purpose |
|---|---|---|
| Detection | HPLC, GC-MS, Thin-Layer Chromatography (TLC) | To screen for the presence of impurities. google.com |
| Quantification | HPLC (with certified reference standards) | To determine the precise amount of each impurity. |
| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To identify the chemical structure of unknown impurities. |
Spectroscopic Quantification Methods for Reaction Monitoring and Yield Determination
Spectroscopic techniques provide a rapid and often non-destructive means to monitor the formation of this compound in real-time and to calculate the final reaction yield. UV-Visible spectroscopy is particularly useful for this purpose.
UV-Visible Spectroscopy allows for the quantification of this compound in solution by measuring its absorbance at a specific wavelength where it absorbs light most strongly (λmax). Based on the Beer-Lambert law, the absorbance is directly proportional to the compound's concentration. To determine the yield, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the final reaction mixture can then be measured (after appropriate dilution), and its concentration can be accurately determined by referencing the calibration curve.
For real-time reaction monitoring, a fiber-optic probe can be submerged in the reaction vessel. This setup allows for continuous measurement of the product's absorbance, providing valuable data on the reaction kinetics. This information is crucial for optimizing reaction parameters like temperature, time, and catalyst concentration to maximize yield and minimize byproduct formation. Other spectroscopic methods, such as Surface-Enhanced Raman Spectroscopy (SERS), have also shown promise for the detection and quantification of nitroaromatic compounds at very low concentrations. dtu.dkrsc.org
Table 3: Application of UV-Visible Spectroscopy for Quantification
| Application | Methodology | Key Parameters |
|---|---|---|
| Yield Determination | Calibration Curve Method | Wavelength of maximum absorbance (λmax), preparation of standard solutions, absorbance measurement of the reaction product. |
| Reaction Monitoring | In-situ UV-Vis Spectroscopy | Use of a fiber-optic probe, continuous absorbance measurement at λmax over the course of the reaction. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-Bromo-6-fluoro-4-nitroaniline to ensure stability?
- Answer : The compound should be stored at -20°C in a dry, dark environment to minimize decomposition. It is typically supplied as a light yellow to brown crystalline powder with >98% purity (GC analysis) and has a shelf life of one year under these conditions .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer : Synthesis often involves sequential nitration and halogenation of aniline derivatives. For example:
- Step 1 : Nitration of 2-bromo-6-fluoroaniline under controlled conditions to introduce the nitro group at the para position.
- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Key Consideration : Reaction temperature and solvent choice (e.g., sulfuric acid for nitration) significantly impact yield and regioselectivity.
Q. How is the purity of this compound validated in laboratory settings?
- Answer : Gas chromatography (GC) is the primary method for purity assessment, with thresholds >98% typical for research-grade material . Complementary techniques like HPLC and melting point analysis (mp 59–61°C for related brominated nitroanilines) are used for cross-validation .
Advanced Research Questions
Q. How do the electronic effects of bromo, fluoro, and nitro groups influence the reactivity of this compound in further substitution reactions?
- Answer :
- Nitro Group : A strong meta-director and deactivating group, limiting electrophilic substitution at the aromatic ring.
- Bromo/Fluoro Groups : Halogens are ortho/para directors but weakly deactivating. The steric hindrance between bromo and nitro groups may favor specific reaction pathways (e.g., nucleophilic aromatic substitution at the para-fluoro position) .
- Example : In Suzuki coupling, the bromo group acts as a leaving site, while the nitro group stabilizes intermediates through resonance .
Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?
- Answer :
- Challenge 1 : Overlapping signals in H NMR due to adjacent halogens. Use F NMR or high-field (>400 MHz) instruments to resolve splitting patterns .
- Challenge 2 : Crystal structure determination. Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended for resolving positional isomerism and confirming substituent orientation .
Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?
- Answer : Thermal gravimetric analysis (TGA) reveals decomposition pathways:
- Stage 1 (~150°C): Loss of nitro group as NO gases.
- Stage 2 (>200°C): Degradation of the aromatic ring, releasing HBr and HF.
- Safety Note : Decomposition byproducts are hazardous; use fume hoods and inert atmospheres during high-temperature reactions .
Q. How does the substituent pattern affect the compound’s applicability in pharmaceutical intermediate synthesis?
- Answer : The bromo and nitro groups enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), while the fluoro group enhances metabolic stability in drug candidates. For example, it may serve as a precursor to fluorinated kinase inhibitors .
Methodological Recommendations
- Synthetic Optimization : Use DFT calculations (e.g., Gaussian software) to predict reaction pathways and transition states for nitration/halogenation steps.
- Safety Protocols : Follow OSHA guidelines for handling brominated aromatics, including PPE (gloves, goggles) and emergency wash stations .
- Data Validation : Cross-reference spectroscopic data (NMR, IR) with PubChem (ID 354333931) and Reaxys (RN 2837564) entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
